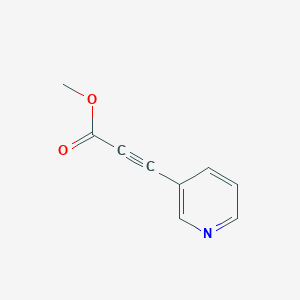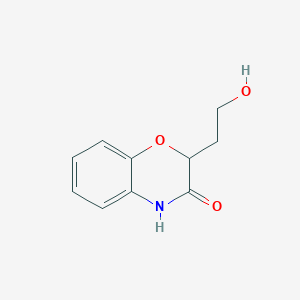
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22N6O7 and its molecular weight is 470.442. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of β-lactam Antibiotics
β-lactam antibiotics represent a critical class of antibacterial agents. The synthesis of key intermediates for producing β-lactam antibiotics involves complex organic synthesis techniques. For example, the practical synthesis of a key intermediate using N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine showcases the intricate steps necessary for constructing β-lactam structures, which might be relevant to the synthesis pathways of compounds like N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (Cainelli, Galletti, & Giacomini, 1998).
Development of Heterocyclic Compounds
Heterocyclic compounds, particularly those incorporating azetidinone and oxadiazole rings, are of great interest due to their diverse pharmacological properties. For instance, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides illustrates the synthetic versatility of these structures, potentially paving the way for novel drug discovery (Scanlan, Slawin, & Walton, 2004).
Anticancer Activities
Certain heterocyclic acetamide derivatives have been investigated for their anticancer activities. The design, synthesis, and in vitro cytotoxic activity evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives indicate the potential of these compounds as anticancer agents. One compound in particular showed significant cancer cell growth inhibition against various cancer cell lines, suggesting that modifications of the core structure could lead to potent anticancer drugs (Al-Sanea et al., 2020).
Radioligand Imaging
The synthesis of radioligands for imaging purposes, such as [18F]PBR111, demonstrates the applicability of complex acetamide derivatives in diagnostic medicine. These compounds can selectively bind to proteins of interest, allowing for the non-invasive study of disease processes in vivo via positron emission tomography (PET) (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
The synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives highlights the potential of such compounds in material science and catalysis. These complexes have shown significant antioxidant activity, indicating their potential utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3.C2H2O4/c1-2-27-15-7-4-3-6-14(15)22-16(26)12-25-10-13(11-25)19-23-18(24-28-19)17-20-8-5-9-21-17;3-1(4)2(5)6/h3-9,13H,2,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVUTAFONRUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)


![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)





![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)


![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)
